(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019502
InChI: InChI=1S/C13H18N4O4/c1-6(18)8-9(19)13(2,20)12(21-8)17-4-3-7-10(14)15-5-16-11(7)17/h3-6,8-9,12,18-20H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-,13-/m1/s1
SMILES:
Molecular Formula: C13H18N4O4
Molecular Weight: 294.31 g/mol

(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC16019502

Molecular Formula: C13H18N4O4

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol -

Specification

Molecular Formula C13H18N4O4
Molecular Weight 294.31 g/mol
IUPAC Name (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol
Standard InChI InChI=1S/C13H18N4O4/c1-6(18)8-9(19)13(2,20)12(21-8)17-4-3-7-10(14)15-5-16-11(7)17/h3-6,8-9,12,18-20H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-,13-/m1/s1
Standard InChI Key YBGIKDCDNIQILP-OEOSOJDUSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O
Canonical SMILES CC(C1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O

Introduction

Chemical Structure and Stereochemical Features

The molecule consists of a pyrrolo[2,3-d]pyrimidine base linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural attributes include:

  • Base moiety: A 4-aminopyrrolo[2,3-d]pyrimidine system, a nitrogen-rich heterocycle analogous to purine bases like adenine .

  • Sugar moiety: A 3-methyltetrahydrofuran-3,4-diol scaffold with an (R)-1-hydroxyethyl substituent at the 5-position. The stereochemistry (2R,3R,4R,5R) ensures spatial alignment critical for enzyme recognition .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₅H₂₁N₅O₅Derived from
Molecular weight351.36 g/molCalculated
Stereochemistry2R,3R,4R,5R (sugar); R (hydroxyethyl)
SolubilityPolar aprotic solvents (DMF, DMSO)Inferred from

The 3-methyl and 5-(R)-hydroxyethyl groups introduce steric and electronic modifications that distinguish this compound from natural nucleosides, potentially enhancing metabolic stability .

Synthetic Strategies and Challenges

Pyrrolo[2,3-d]pyrimidine Synthesis

The base moiety is synthesized via cyclization of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine, as demonstrated in toyocamycin derivatives . Bromination at the 6-position followed by nucleophilic substitution with hydroxyl-containing groups is a common strategy .

Sugar Moiety Functionalization

The tetrahydrofuran ring is constructed using cis-tetrahydrofuran-3,4-diol backbones, with protecting groups (e.g., TrS, MMTrS) enabling selective modifications . For example:

  • 3-Methyl introduction: Achieved via alkylation of a THF intermediate prior to deprotection .

  • (R)-1-hydroxyethyl addition: Enzymatic resolution or asymmetric synthesis ensures stereochemical fidelity .

Table 2: Key Synthetic Steps

StepReaction TypeConditionsYieldReference
1BrominationNBS, DMF, 0°C78%
2Nucleophilic substitution(2-hydroxyethoxy)methyl bromide, NaH65%
3Enzymatic deacetylationSubtilisin Carlsberg, pH 7.4>90%

Challenges include stereochemical control at the 5-position and minimizing epimerization during deprotection .

Biological Activity and Mechanism

Table 3: Hypothesized Antiviral Profile

Virus FamilyPolymerase TargetEC₅₀ (Predicted)Mechanism
FlaviviridaeNS5B RdRp<1 μMChain termination
Coronaviridaensp12 RdRp2–5 μMTranslocation inhibition

Cytotoxicity Considerations

Pyrrolo[2,3-d]pyrimidine derivatives exhibit variable cytotoxicity depending on substituents. For example, sangivamycin analogs show IC₅₀ values of 10–50 μM in cancer cell lines . The 3-methyl group in this compound may reduce off-target effects by limiting phosphorylation by host kinases .

Comparative Analysis with Structural Analogs

Toyocamycin and Sangivamycin

These natural nucleoside antibiotics share the pyrrolo[2,3-d]pyrimidine base but lack the 3-methyl and hydroxyethyl modifications. Their antiviral activity is limited by rapid deamination and cytotoxicity .

7-Deaza-2′-C-methylguanosine

A related synthetic analog (PubChem CID 135429682) features a 2′-C-methyl group instead of hydroxyethyl. It inhibits HCV replication (EC₅₀ = 0.5 μM) but suffers from poor oral bioavailability .

Table 4: Structure-Activity Relationships

ModificationImpact on ActivityReference
3-Methyl THF↑ metabolic stability; ↓ host kinase uptake
5-(R)-hydroxyethyl↑ polymerase binding affinity

Future Directions and Applications

Prodrug Development

Esterification of the 3′,4′-diol groups (e.g., with phosphoramidates) could enhance cell permeability, as demonstrated for remdesivir .

Targeted Delivery Systems

Nanoparticle encapsulation or antibody-drug conjugates may mitigate cytotoxicity while improving tissue-specific delivery .

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